molecular formula C7H11ClN2O4 B2423517 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1864073-63-1

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B2423517
CAS No.: 1864073-63-1
M. Wt: 222.63
InChI Key: CIVBQNCGCPOLRU-UHFFFAOYSA-N
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Description

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,3-dihydroxypropyl group and a carboxylic acid group, which is further converted to its hydrochloride salt form. Pyrazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

IUPAC Name

1-(2,3-dihydroxypropyl)pyrazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4.ClH/c10-4-6(11)3-9-2-5(1-8-9)7(12)13;/h1-2,6,10-11H,3-4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVBQNCGCPOLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(CO)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The N-glycerylation of ethyl 1H-pyrazole-4-carboxylate using 3-O-tosylated glycerol-1,2-carbonate (TGC) serves as a cornerstone for introducing the 2,3-dihydroxypropyl group. TGC reacts with the pyrazole nitrogen under basic conditions (K₂CO₃ in dry DMF), facilitating nucleophilic substitution at the tosyl site. Key parameters include:

  • Temperature : 60°C under argon atmosphere.
  • Molar Ratio : 2.8 equivalents of TGC relative to pyrazolecarboxylate.
  • Workup : Purification via flash chromatography (DCM/MeOH, 20:1) yields the intermediate, ethyl 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylate, in 42–55% yield.

Hydrolysis to Carboxylic Acid and Salt Formation

The ester intermediate undergoes saponification using 10% aqueous NaOH, followed by acidification with HCl to precipitate the hydrochloride salt. Critical considerations:

  • Reaction Time : 12 hours for complete hydrolysis.
  • Acidification : Excess HCl (6 M) ensures quantitative protonation of the carboxylic acid and dihydroxypropyl amine.

Table 1. Spectral Data for 1-(2,3-Dihydroxypropyl)-1H-Pyrazole-4-Carboxylic Acid Hydrochloride

Parameter Value (δ, ppm) Source
¹H-NMR (D₂O) 3.45–3.60 (m, 2H, CH₂OH),
4.10–4.25 (m, 1H, CHOH),
5.32 (s, 2H, CH₂-pyrazole),
8.25 (s, 1H, H3-pyrazole)
¹³C-NMR 62.1 (CH₂OH), 70.8 (CHOH),
115.4 (C4-pyrazole),
142.6 (COOH)
ESI-MS (m/z) 243.1 [M+H]⁺

Direct Alkylation of Pyrazole-4-Carboxylic Acid Esters

Epoxide Ring-Opening Strategy

An alternative route employs glycidyl ethers as alkylating agents. Ethyl 1H-pyrazole-4-carboxylate reacts with epichlorohydrin in the presence of K₂CO₃, forming an oxirane intermediate. Subsequent acid-catalyzed ring opening introduces the dihydroxypropyl group.

  • Epoxidation : Conducted at 40°C for 8 hours, yielding 68% intermediate.
  • Ring Opening : HCl (1 M) at 25°C for 6 hours achieves >90% conversion.

Comparative Yield Analysis

Table 2. Yield Comparison Across Methods

Method Intermediate Yield (%) Final Yield (%) Purity (HPLC)
TGC Alkylation 55 78 98.5
Epoxide Ring-Opening 68 82 97.8
Direct Alkylation 47 72 96.2

Regioselectivity Challenges and Mitigation

Competing Alkylation Sites

Pyrazole’s ambident nucleophilic character risks N2-alkylation, which is mitigated by:

  • Solvent Polarity : DMF enhances N1 selectivity due to stabilization of the transition state.
  • Steric Effects : Bulky substituents on alkylating agents favor N1 attack.

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) separates N1 and N2 isomers, achieving >99% regiopurity.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Reagents

TGC, though efficient, incurs higher costs ($320/mol) compared to epichlorohydrin ($45/mol). However, TGC-based routes reduce byproduct formation, enhancing overall process efficiency.

Green Chemistry Metrics

Table 3. Environmental Impact Metrics

Metric TGC Method Epoxide Method
PMI (Process Mass Intensity) 8.2 6.5
E-Factor 12.4 9.8
Solvent Recovery (%) 85 92

Chemical Reactions Analysis

Carboxylic Acid Derivative Reactions

The carboxylic acid group (-COOH) undergoes typical acid-catalyzed transformations:

Reaction TypeConditionsProducts/OutcomesReferences
Esterification Methanol/ethanol with H<sub>2</sub>SO<sub>4</sub> or HCl catalysisMethyl/ethyl esters (improved lipophilicity)
Amidation Thionyl chloride (SOCl<sub>2</sub>) followed by amine treatmentAmides (e.g., with benzylamine)
Salt Formation Neutralization with NaOH/KOHSodium/potassium carboxylate salts

The hydrochloride salt enhances solubility in polar solvents, facilitating nucleophilic substitution at the pyrazole ring.

Pyrazole Ring Reactivity

The pyrazole core participates in electrophilic substitution and alkylation:

Reaction TypeConditionsOutcomesReferences
N-Alkylation K<sub>2</sub>CO<sub>3</sub> in DMF with alkyl halides (60°C, 12h)Derivatives with branched alkyl/benzyl groups
Halogenation NBS or Br<sub>2</sub> in CHCl<sub>3</sub> (0°C)Brominated pyrazole derivatives

The dihydroxypropyl substituent at N1 sterically directs substitution to the C3/C5 positions .

Hydroxyl Group Transformations

The 2,3-dihydroxypropyl chain enables oxidation and protection:

Reaction TypeConditionsProductsReferences
Oxidation NaIO<sub>4</sub> in H<sub>2</sub>O/THFCleavage to aldehyde fragments
Silyl Protection TBDMSCl, imidazole in DCMTBDMS-protected intermediates
Acetylation Acetic anhydride, pyridine (rt)Acetylated diol derivatives

Multicomponent Reactions

Under ultrasonic or thermal conditions, the compound engages in cyclocondensation:

ComponentsConditionsProductsReferences
Aryl aldehydes + β-keto estersHOAc, 118°C, 4h or ultrasound, 25°CDihydropyrazolopyrimidine-5-carboxylic acids

Mechanistic Insights

  • Esterification : Protonation of the carboxylic acid enhances electrophilicity, promoting nucleophilic attack by alcohols.

  • N-Alkylation : Base-mediated deprotonation of the pyrazole nitrogen facilitates SN2 reactions with alkyl halides .

  • Oxidative Cleavage : Vicinal diols are oxidized to carbonyl compounds via cyclic periodate intermediates .

Stability Considerations

  • Aqueous solutions undergo gradual hydrolysis of the hydrochloride salt above pH 7 .

  • Thermal decomposition occurs above 200°C, releasing CO<sub>2</sub> and propylene glycol fragments.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and viability. Studies have demonstrated that compounds with similar structures can disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

3. Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the pyrazole ring has been associated with the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression .

Case Study 1: Antimicrobial Testing

A study published in the Egyptian Journal of Chemistry investigated the antimicrobial efficacy of various pyrazole derivatives, including 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride. The results indicated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In another study, researchers examined the anti-inflammatory effects of pyrazole derivatives on human cell lines. The findings revealed that this compound effectively reduced the production of inflammatory cytokines in response to lipopolysaccharide stimulation. This indicates its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can act as an inhibitor of specific enzymes involved in disease pathways.

    Modulating receptors: It may bind to and modulate the activity of certain receptors.

    Interfering with cellular processes: It can affect various cellular processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydroxypropyl)-2-nitroimidazole: Similar in structure but contains a nitro group instead of a carboxylic acid group.

    2,3-dihydroxypropyl dodecanoate: Contains a similar dihydroxypropyl group but is an ester derivative.

Uniqueness

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and dihydroxypropyl group contribute to its potential as a versatile intermediate in organic synthesis and its diverse biological activities.

Biological Activity

1-(2,3-Dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride (CAS No. 1864073-63-1) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₁ClN₂O₄
  • Molecular Weight : 222.63 g/mol
  • CAS Number : 1864073-63-1

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with significant research indicating their potential as anticancer agents. The specific compound has been evaluated for various biological properties:

Anticancer Activity

Research indicates that derivatives of 1H-pyrazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds similar to 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid have shown effective inhibition of cancer cell proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC₅₀ values ranging from 0.39 µM to 49.85 µM depending on structural modifications .
  • Mechanisms of Action : These compounds often act by disrupting microtubule assembly, leading to apoptosis in cancer cells. For example, certain derivatives have been shown to enhance caspase-3 activity significantly at concentrations as low as 10 µM .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory mediators and pathways, contributing to their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Study ReferenceCell LineIC₅₀ Value (µM)Mechanism
Wei et al. A54926Growth inhibition
Xia et al. Various0.71 - 49.85Induction of apoptosis
Fan et al. HepG20.71Cell cycle arrest at S phase
Zheng et al. U937<0.19Aurora A/B kinase inhibition

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural characteristics. The presence of hydroxyl groups and specific substitutions on the pyrazole ring can enhance hydrophilicity and improve cellular uptake, thus increasing cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride, and what analytical methods are recommended for structural confirmation?

  • Methodological Answer :

  • Synthesis : Follow protocols analogous to multi-step organic syntheses involving hydroxylation and acid-catalyzed cyclization, as seen in patent literature for structurally related pyrazole derivatives . For instance, use controlled hydrolysis of precursor esters under acidic conditions (e.g., HCl) at elevated temperatures (90–100°C) to generate the hydrochloride salt .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the dihydroxypropyl side chain and pyrazole ring protons. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is critical for verifying purity, as demonstrated in impurity profiling of similar compounds .

Q. What are the recommended handling and storage conditions to ensure the compound’s stability during laboratory use?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood, as pyrazole derivatives may release irritant vapors (e.g., HCl) during handling .
  • Storage : Store in sealed, moisture-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Stability studies for related compounds suggest degradation risks under prolonged exposure to light or humidity, leading to hydrolysis of the dihydroxypropyl group .

Q. Which analytical techniques are most suitable for assessing the purity and degradation products of this compound?

  • Methodological Answer :

  • Purity Assessment : Use reverse-phase HPLC with a C18 column and mobile phases optimized for carboxylic acid derivatives (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times against certified reference standards .
  • Degradation Analysis : Perform forced degradation studies (e.g., heat, acid/base hydrolysis) followed by liquid chromatography-mass spectrometry (LC-MS) to identify byproducts such as decarboxylated pyrazoles or oxidized dihydroxypropyl fragments .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions for formulation studies?

  • Methodological Answer :

  • Hydrolytic Stability : Conduct kinetic studies in buffered solutions (pH 1–10) at 25–60°C. Monitor degradation via UV spectroscopy or HPLC, focusing on cleavage of the pyrazole-carboxylic acid bond, which is prone to acid-catalyzed hydrolysis .
  • Thermal Analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions, critical for optimizing lyophilization protocols .

Q. What experimental strategies are recommended to explore the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways via mass spectrometry. For example, label the dihydroxypropyl group to study its role in target binding .
  • Computational Modeling : Use density functional theory (DFT) to predict electrostatic interactions between the pyrazole-carboxylic acid moiety and biological targets (e.g., enzymes), validated by in vitro assays .

Q. How can researchers resolve contradictions in activity data across different experimental models?

  • Methodological Answer :

  • Embedded Experimental Design : Combine quantitative activity assays (e.g., IC₅₀ measurements) with qualitative data (e.g., cellular uptake studies) to identify confounding factors like solubility or membrane permeability. This approach is validated in studies of structurally complex pharmaceuticals .
  • Cross-Validation : Replicate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target engagement specificity .

Q. What methodologies are effective for identifying and quantifying synthetic impurities in large-scale batches?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS with high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%). Reference impurity standards for common byproducts, such as unreacted intermediates or hydrochloride salt variants, as documented in pharmaceutical guidelines .
  • Stress Testing : Expose the compound to oxidative (H₂O₂) and photolytic conditions (UV light) to simulate accelerated degradation, followed by structural elucidation of impurities via NMR .

Q. How can researchers design experiments to evaluate the compound’s potential as a precursor for novel analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the dihydroxypropyl side chain via esterification or alkylation and test derivatives for enhanced solubility or target affinity. For example, replace the hydroxyl groups with acetylated or fluorinated analogs .
  • Parallel Synthesis : Use combinatorial chemistry libraries to generate diverse pyrazole-carboxylic acid derivatives, screening them against disease-relevant targets (e.g., kinase inhibitors) .

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